5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine chemical structure and properties
5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine chemical structure and properties
An In-Depth Technical Guide to 5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine: A Privileged Scaffold in Modern Drug Discovery
Executive Summary
The 5H-pyrrolo[3,2-d]pyrimidine core, a notable isomer of 7-deazapurine, represents a "privileged scaffold" in medicinal chemistry. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets, including kinases, polymerases, and enzymes involved in metabolic pathways. This guide focuses specifically on the 2,4-diamino substituted analogue, 5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine, a key pharmacophore that confers a distinct biological activity profile. We will delve into its fundamental chemical properties, established synthetic routes, multifaceted biological activities, and its burgeoning potential in therapeutic areas such as oncology and infectious diseases. This document is intended for researchers, medicinal chemists, and drug development professionals seeking a comprehensive understanding of this important heterocyclic entity.
Introduction: The Significance of the Pyrrolopyrimidine Scaffold
The fusion of a pyrrole ring with a pyrimidine ring gives rise to the pyrrolopyrimidine system. These bicyclic heterocycles are of immense interest as they are bioisosteres of purines, the core components of nucleosides. The 5H-pyrrolo[3,2-d]pyrimidine isomer, in particular, is analogous to adenine, but with a carbon atom replacing the nitrogen at position 7 (N7). This seemingly minor modification has profound implications for its chemical and biological properties. The absence of the N7 glycosidic bond linkage point found in purine nucleosides, for instance, makes the scaffold resistant to enzymatic cleavage by phosphorylases, a critical consideration in drug design.
The addition of amino groups at the C2 and C4 positions creates 5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine, a structure that mimics the hydrogen bonding pattern of adenine and other key biological molecules. This feature is crucial for its ability to function as a "hinge-binder" in the ATP-binding pocket of numerous protein kinases, making it a cornerstone for the development of targeted kinase inhibitors[1][2]. Furthermore, its structural similarity to folic acid has led to the exploration of pyrrolopyrimidines as antifolates, which disrupt one-carbon metabolism essential for nucleotide synthesis and cell proliferation[3][4]. This guide provides a detailed exploration of this versatile molecule.
Chemical Identity and Physicochemical Properties
A thorough understanding of a compound's physicochemical properties is fundamental to drug development, influencing its solubility, permeability, and metabolic stability.
Chemical Structure and Nomenclature
The core structure consists of a pyrimidine ring fused to a pyrrole ring.
Caption: 2D structure of 5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine.
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IUPAC Name : 5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine[5].
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Synonyms : 2,4-diaminopyrrolopyrimidine[5].
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CAS Number : 805178-29-4[5].
Physicochemical Data Summary
The following table summarizes key computed physicochemical properties, which are crucial for predicting the compound's pharmacokinetic behavior (ADME - Absorption, Distribution, Metabolism, and Excretion).
| Property | Value | Source |
| Molecular Formula | C₆H₇N₅ | PubChem[5] |
| Molecular Weight | 149.15 g/mol | PubChem[5] |
| XLogP3 | -0.3 | PubChem[5] |
| Hydrogen Bond Donor Count | 3 | PubChem[5] |
| Hydrogen Bond Acceptor Count | 3 | PubChem[5] |
| Rotatable Bond Count | 0 | PubChem[5] |
| Exact Mass | 149.07014524 Da | PubChem[5] |
| Topological Polar Surface Area | 93.6 Ų | PubChem[5] |
Synthesis and Characterization
The synthesis of the pyrrolo[3,2-d]pyrimidine scaffold can be achieved through various strategies, typically involving the construction of the pyrimidine ring onto a pre-formed pyrrole precursor.
General Synthetic Strategies
A common and effective method involves the cyclocondensation of a suitably functionalized pyrrole with a guanidine salt. This approach is atom-economical and directly installs the desired 2,4-diaminopyrimidine moiety.
Caption: Generalized workflow for the synthesis of the target compound.
More contemporary methods, such as domino C-N coupling/hydroamination reactions, have also been developed for the synthesis of the pyrrolo[3,2-d]pyrimidine core, offering high efficiency and broad substrate scope[6][7][8][9]. These reactions often utilize palladium catalysts to facilitate the formation of multiple carbon-nitrogen bonds in a single pot.
Representative Synthetic Protocol
The following protocol is a representative example based on methodologies reported for analogous structures[10].
Objective: To synthesize a 2,4-diamino-pyrrolo-pyrimidine derivative.
Materials:
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3-Amino-4-cyano-pyrroline derivative (1.0 eq)
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Guanidine carbonate (1.0 eq)
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2-Ethoxyethanol (solvent)
Procedure:
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Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add the pyrroline derivative (0.01 mol) and guanidine carbonate (0.01 mol).
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Solvent Addition: Add 2-ethoxyethanol (10 mL) to the flask.
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Scientist's Note: 2-Ethoxyethanol is chosen as the solvent due to its high boiling point (135 °C), which is necessary to drive the condensation and cyclization reaction to completion.
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Heating: Heat the reaction mixture to reflux. Maintain reflux for 6-7 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
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Trustworthiness Check: The disappearance of the starting pyrroline spot on TLC is a primary indicator of reaction completion. A co-spot with the starting material should always be run for accurate comparison.
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Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into cold water.
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Isolation: The solid product will precipitate out of the aqueous solution. Collect the crystalline product by vacuum filtration.
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Purification: Wash the collected solid with cold water and then a minimal amount of cold ethanol. If necessary, recrystallize the product from a suitable solvent system (e.g., dimethylformamide-ethanol) to obtain the pure 2,4-diamino-pyrrolo-pyrimidine derivative.
Characterization
The identity and purity of the synthesized compound are confirmed using standard analytical techniques:
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Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy to confirm the chemical structure and proton/carbon environments.
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Mass Spectrometry (MS): To determine the molecular weight and confirm the molecular formula[5].
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Infrared (IR) Spectroscopy: To identify characteristic functional groups, such as N-H stretches from the amines and the pyrrole ring.
Biological Activity and Therapeutic Potential
5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine and its derivatives have demonstrated a wide range of biological activities, primarily centered around anticancer and antimicrobial applications.
Mechanism of Action
The compound's efficacy stems from its ability to interfere with multiple critical cellular pathways.
Caption: Key biological targets and pathways inhibited by the pyrrolopyrimidine scaffold.
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Kinase Inhibition: As ATP mimetics, pyrrolopyrimidines competitively inhibit protein kinases, which are crucial for signal transduction pathways that control cell growth, differentiation, and survival. Derivatives have shown activity against Bruton's Tyrosine Kinase (BTK) and Tie-2 kinase[1]. The 2,4-diamino substitution pattern is particularly effective for forming key hydrogen bonds within the kinase hinge region.
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Antifolate Activity: This scaffold can inhibit dihydrofolate reductase (DHFR), a critical enzyme in the folic acid pathway[3][4]. DHFR is responsible for regenerating tetrahydrofolate, a cofactor required for the synthesis of purines and thymidylate. Inhibition of DHFR leads to "thymineless death" in rapidly dividing cells, including cancer cells and certain microbes.
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Inhibition of One-Carbon Metabolism: Recent studies have highlighted novel pyrrolo[3,2-d]pyrimidine derivatives as inhibitors of both mitochondrial (SHMT2) and cytosolic (SHMT1) serine hydroxymethyltransferase[11][12]. These enzymes are central to one-carbon metabolism, providing the building blocks for nucleotides and amino acids. Targeting this pathway is a promising strategy for treating cancers, like pancreatic cancer, that are highly dependent on serine metabolism[11].
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Inhibition of DNA Damage Response (DDR): The related pyrrolo[3,4-d]pyrimidine scaffold has been shown to produce potent inhibitors of Ataxia Telangiectasia and Rad3-related (ATR) kinase, a key regulator of the cellular response to DNA damage and replication stress[13]. This suggests that the broader pyrrolopyrimidine class has potential as DDR inhibitors, which can sensitize cancer cells to traditional chemotherapy or radiation.
Therapeutic Applications
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Anticancer Agents: The multifaceted mechanism of action makes this scaffold a powerful platform for developing anticancer drugs. Its ability to inhibit kinases, folate metabolism, and DDR pathways simultaneously or selectively presents numerous opportunities for targeted and combination therapies[2][11][14][15].
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Antimicrobial Agents: The antifolate activity is not limited to human cells. Derivatives have been developed as potent and selective inhibitors of microbial DHFR, making them effective against opportunistic pathogens like Toxoplasma gondii[3]. Additionally, some derivatives have been investigated as potential antitubercular agents against Mycobacterium tuberculosis[16] and as antibacterial agents against other pathogenic bacteria[17].
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Agrochemicals: The chlorinated precursor, 2,4-dichloro-5H-pyrrolo[3,2-d]pyrimidine, is used as an intermediate in the synthesis of herbicides, indicating the broad biological relevance of this scaffold[14].
In Vitro Experimental Protocol: Kinase Inhibition Assay
To evaluate the potential of 5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine as a kinase inhibitor, a common in vitro assay is performed.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the test compound against a specific protein kinase (e.g., BTK).
Principle: This assay measures the ability of the compound to inhibit the phosphorylation of a substrate by the kinase. The signal is often detected via luminescence, fluorescence, or radioactivity. A common method is an ADP-Glo™ Kinase Assay.
Materials:
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Recombinant human kinase (e.g., BTK)
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Kinase-specific peptide substrate
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ATP (at a concentration near the Kₘ for the kinase)
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Test Compound (serially diluted in DMSO)
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ADP-Glo™ Reagent and Kinase Detection Reagent
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Assay Buffer (containing MgCl₂, DTT, etc.)
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384-well white assay plates
Procedure:
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Compound Plating: Create a serial dilution of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each concentration into the wells of a 384-well plate. Include "no compound" (DMSO only) controls for 0% inhibition and "no enzyme" controls for 100% inhibition.
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Kinase Reaction Initiation: Add the kinase and substrate solution in assay buffer to the wells.
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ATP Addition: To initiate the kinase reaction, add the ATP solution to all wells.
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Scientist's Note: The choice of ATP concentration is critical. Using a concentration close to the Michaelis-Menten constant (Kₘ) for the specific kinase ensures that the assay is sensitive to competitive inhibitors.
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Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
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Stopping the Reaction & ADP Detection: Add ADP-Glo™ Reagent to all wells. This terminates the kinase reaction and depletes the remaining unconsumed ATP. Incubate for 40 minutes.
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Signal Generation: Add the Kinase Detection Reagent. This reagent converts the ADP generated by the kinase reaction into a luminescent signal via a coupled luciferase reaction. Incubate for 30 minutes.
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Data Acquisition: Read the luminescence on a plate reader.
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Data Analysis: Convert the raw luminescence data to percent inhibition relative to the controls. Plot percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
Conclusion and Future Directions
5H-pyrrolo[3,2-d]pyrimidine-2,4-diamine is a quintessential example of a privileged scaffold in medicinal chemistry. Its structural similarity to endogenous purines provides a versatile template for designing potent and selective inhibitors of key cellular targets. The primary applications in oncology and infectious diseases are well-supported by a robust body of evidence.
Future research should focus on:
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Structure-Activity Relationship (SAR) Studies: Systematically modifying the scaffold to enhance potency against specific targets while minimizing off-target effects and improving ADME properties.
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Selectivity Profiling: Screening derivatives against broad panels of kinases and other enzymes to identify novel targets and ensure selectivity.
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Development of Covalent Inhibitors: Introducing reactive moieties (e.g., acrylamides) to achieve irreversible binding to targets with appropriately positioned cysteine residues, a strategy that has proven successful for other kinase inhibitors.
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Exploration of New Therapeutic Areas: Given its fundamental interactions with cellular machinery, the scaffold may have potential in other areas, such as inflammatory or neurodegenerative diseases.
The continued exploration of the 5H-pyrrolo[3,2-d]pyrimidine core promises to yield novel therapeutic agents to address significant unmet medical needs.
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